molecular formula C12H15ClO2 B7869196 1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol

1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol

Cat. No.: B7869196
M. Wt: 226.70 g/mol
InChI Key: YQVPAMHZTNWHQE-UHFFFAOYSA-N
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Description

1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a cyclopropylmethoxy group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzaldehyde and cyclopropylmethanol.

    Formation of Intermediate: The first step involves the protection of the hydroxyl group of 5-chloro-2-hydroxybenzaldehyde using a suitable protecting group, followed by the reaction with cyclopropylmethanol to form an intermediate.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[5-chloro-2-(cyclopropylmethoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8(14)11-6-10(13)4-5-12(11)15-7-9-2-3-9/h4-6,8-9,14H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVPAMHZTNWHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OCC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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